[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
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Overview
Description
[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C11H14Cl2N2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride typically involves the condensation of 2-phenyl-1,3-thiazole with ethylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in these areas .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-Phenylthiazole: Shares the thiazole ring but lacks the ethylamine group.
Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of the ethylamine group.
Benzothiazole: Similar structure but with a fused benzene ring.
Uniqueness: The uniqueness of [1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2-phenyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDAZLPUXDQKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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